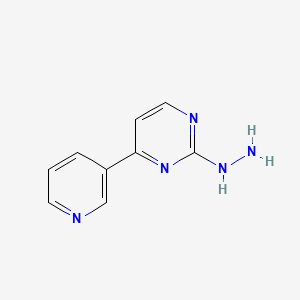

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

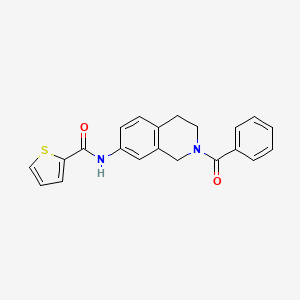

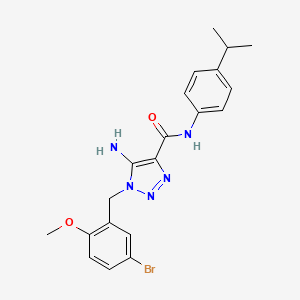

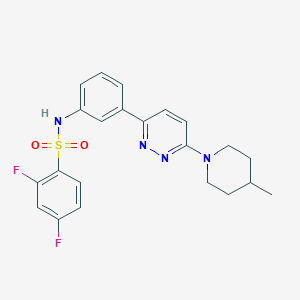

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring . It also possesses a hydrazine functional group .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is characterized by the presence of two nitrogen atoms in both the pyrimidine and pyridine rings . This characteristic might be of interest in the design of ligands for metal complexes.科学的研究の応用

Kinase Inhibitors

- Application : This compound can be used as a precursor in the synthesis of a new class of pyridopyrimidinone compounds, which have shown promising results as kinase inhibitors. These inhibitors can be used in the treatment of various types of cancer .

- Methods : The synthesis starts from the key precursor 2-hydrazinyl-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one via condensation with a series of aromatic aldehydes and cyclization using different reagents .

- Results : The bioassay results showed compound 6 to be highly effective towards three human cancer cell lines (HepG2, PC-3, and HCT-116) in vitro with promising activity values (IC 50: 0.5 μM) relative to the standard doxorubicin (IC 50: 0.6 μM) .

CDK2 Inhibitors

- Application : This compound can be used in the synthesis of novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Collagen Prolyl-4-Hydroxylase Inhibitors

- Application : This compound can be used in the synthesis of novel inhibitors of collagen prolyl-4-hydroxylase. This enzyme plays a key role in the formation of stable collagen triple helices .

- Methods : The synthesis involves the preparation of novel 2-(pyridin-2-yl)pyrimidine derivatives .

- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .

Anti-proliferative Activity

- Application : This compound can be used in the synthesis of novel ligands that have shown promising results as anti-proliferative agents. These agents can be used in the treatment of various types of cancer .

- Methods : The synthesis starts from the key precursor 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine via condensation with a series of aromatic aldehydes and cyclization using different reagents .

- Results : The bioassay results showed the compounds to be highly effective towards various human cancer cell lines in vitro .

Collagen Prolyl-4-Hydroxylase Inhibitors

- Application : This compound can be used in the synthesis of novel inhibitors of collagen prolyl-4-hydroxylase. This enzyme plays a key role in the formation of stable collagen triple helices .

- Methods : The synthesis involves the preparation of novel 2-(pyridin-2-yl)pyrimidine derivatives .

- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .

将来の方向性

The future directions for research on 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine could involve exploring its synthesis and reactivity in the context of developing new functional materials or pharmaceuticals. Additionally, the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties could be another area of interest .

特性

IUPAC Name |

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSPWNCSNGGZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-(3-pyridinyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)

![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)